![molecular formula C10H12F3NO2 B13044010 (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13044010.png)
(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL: is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a trifluoromethoxy-substituted phenyl ring, and a secondary alcohol group. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps include reductive amination, where the aldehyde group is converted to an amine, followed by stereoselective reduction to obtain the desired chiral product.
Catalysts and Reagents: Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and chiral catalysts to ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.
Purification Techniques: Implementing purification techniques like crystallization, distillation, or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The secondary alcohol group in (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Reagents like acyl chlorides or isocyanates are used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, ureas, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Chiral Compounds: (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is used as a building block in the synthesis of various chiral compounds.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, providing insights into enzyme-substrate interactions.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Industry:
Agrochemicals: The compound is explored for its potential use in the development of agrochemicals with enhanced efficacy and stability.
Mécanisme D'action
The mechanism of action of (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets. The amino group can form hydrogen bonds, while the secondary alcohol group can participate in various interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
(1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound is structurally similar but contains additional trifluoromethyl groups, which may alter its chemical properties and biological activity.
2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol: Another related compound with a benzyloxy group instead of a trifluoromethoxy group, leading to different reactivity and applications.
Uniqueness: The presence of the trifluoromethoxy group in (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL imparts unique properties such as increased lipophilicity and stability, making it distinct from other similar compounds. This uniqueness is particularly valuable in drug development and agrochemical research, where these properties can enhance the efficacy and stability of the final products.
Propriétés
Formule moléculaire |
C10H12F3NO2 |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1 |
Clé InChI |
YZTCEJIOHNBDFP-HZGVNTEJSA-N |
SMILES isomérique |
C[C@H]([C@H](C1=CC(=CC=C1)OC(F)(F)F)N)O |
SMILES canonique |
CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


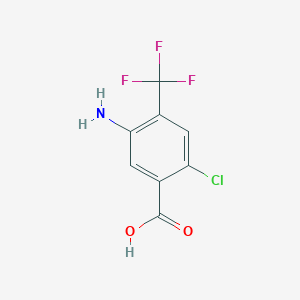

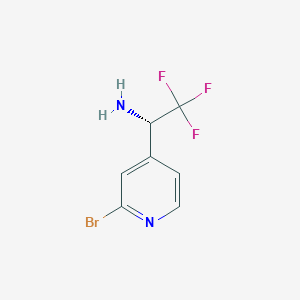
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
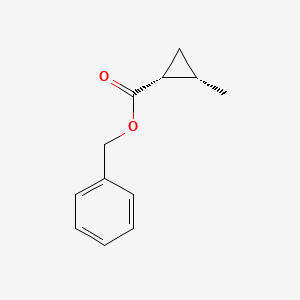
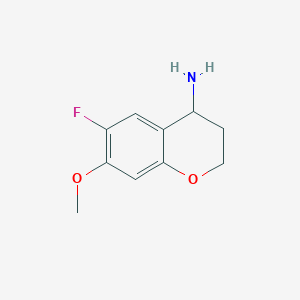
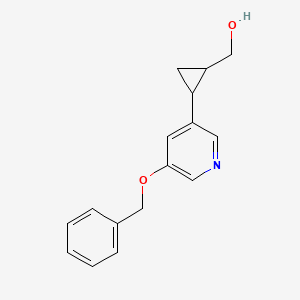
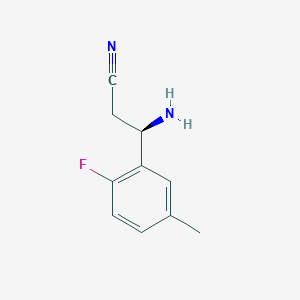


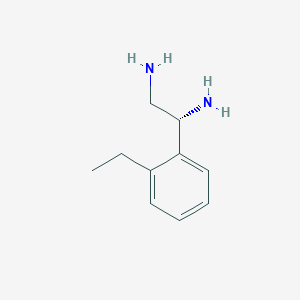

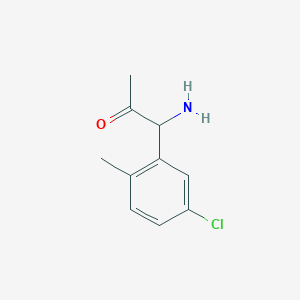
![5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
